Bridged Bicyclic Scaffold Rigidity: 1-Azabicyclo[3.2.1]octane vs. Flexible Aliphatic Thiols
The 1-azabicyclo[3.2.1]octane core imposes conformational restriction, reducing the number of rotatable bonds compared to flexible aliphatic amine-thiols. This rigid scaffold is known to enhance target binding affinity and selectivity in CNS applications by pre-organizing the pharmacophore into a bioactive conformation [1]. In contrast, flexible aliphatic thiols (e.g., cysteamine, 3-mercaptopropylamine) possess multiple rotatable bonds, leading to entropic penalties upon binding and reduced selectivity.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Flexible aliphatic amine-thiols (e.g., cysteamine): 1-2 rotatable bonds |
| Quantified Difference | Reduction of 1-2 rotatable bonds; complete conformational restriction |
| Conditions | In silico calculated molecular properties |
Why This Matters
Reduced conformational entropy penalties can translate to improved target binding affinity and enhanced selectivity profiles in CNS drug discovery programs.
- [1] Tamiz AP, Smith MP, Enyedy I, et al. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorg Med Chem Lett. 2000;10(15):1681-1686. View Source
